MAL-PEG4-MMAF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MAL-PEG4-MMAF is a maleimido functionalized derivative of MMAF (Monomethyl auristatin F) with PEG4 linker. MAL-PEG4-MMAF is a useful precursor for making antibody-drug conjugates (ADCs). The maleimido functional group can be easily conjugated to protein carriers (such as antibody or enzyme). Many antibody-drug conjugates (ADCs) currently in clinical trials employ maleimide-containing drug-linkers which are conjugated to antibody cysteine residues to form thiosuccinimide linkages.

Wissenschaftliche Forschungsanwendungen

Protein Conjugate Characterization

MAL-PEG4-MMAF is used in the detailed characterization of protein-polyethylene glycol (PEG) conjugates. Techniques like asymmetrical-flow field-flow fractionation (AF4) and size-exclusion chromatography (SEC) coupled with multi-detection systems (UV-MALS(QELS)-RI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed for this purpose. These methods help in analyzing the uniformity in molar mass and chemical composition of the conjugate, determining the ratio of protein to PEG, and identifying the presence of residual unreacted protein and aggregates (Rebolj, Pahovnik, & Žagar, 2012).

Antibiotic Resistance Mechanisms

MALDI-TOF MS, a technique frequently used in conjunction with MAL-PEG4-MMAF, has broad applications in detecting antibiotic resistance mechanisms. This approach is vital for both clinical and experimental microbiology, facilitating rapid species identification and proteomic studies to understand bacterial physiology and resistance patterns (Hrabák, Chudáčková, & Walková, 2013).

Cancer-Targeted Drug Delivery

Research has demonstrated the use of MAL-PEG4-MMAF in developing multifunctional polymeric micelles for targeted cancer therapy. These micelles are designed to release anticancer drugs in response to specific stimuli, such as protease secreted by cancer cells, thereby inducing apoptosis in a targeted manner (Chen et al., 2015).

PEGylation Analysis

The MAL-PEG4-MMAF compound plays a significant role in the study of PEGylation, particularly in understanding the stability of the linkage between protein and PEG-MAL. This research highlights the potential degradation pathways and helps in accurate characterization of PEG-MAL modified proteins or peptides (Zhang et al., 2015).

Quantum Dot Toxicity Reduction

In biomedical research, MAL-PEG4-MMAF is utilized in reducing the toxicity of quantum dots (Qdots) by coating them with polymers or inert molecules like PEG. This coating significantly reduces the release of toxic ions into the cellular environment, making Qdots safer for use in biological applications (Zhang et al., 2006).

Circulation Half-Life Enhancement

MAL-PEG4-MMAF is used in the site-specific PEGylation of peptides and proteins to enhance their clinical efficacy and circulation half-life. This application is critical in developing more effective biopharmaceuticals (Peng et al., 2019).

Drug Targeting Conjugates

The compound plays a significant role in the study and development of drug targeting conjugates. These conjugates, designed with specific targeting ligands and PEG stealth domains, show enhanced efficacy in killing tumor and endothelial cells. This application underscores the importance of drug redistribution behavior and binding affinity in the design of targeted drug delivery preparations (Temming et al., 2007).

Eigenschaften

Produktname |

MAL-PEG4-MMAF |

|---|---|

Molekularformel |

C53H84N6O15 |

Molekulargewicht |

1045.282 |

IUPAC-Name |

((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-D-phenylalanine |

InChI |

InChI=1S/C53H84N6O15/c1-12-36(6)48(41(69-10)32-44(62)58-22-16-19-40(58)49(70-11)37(7)50(64)54-39(53(67)68)31-38-17-14-13-15-18-38)57(9)52(66)46(34(2)3)55-51(65)47(35(4)5)56(8)45(63)33-74-30-29-73-28-27-72-26-25-71-24-23-59-42(60)20-21-43(59)61/h13-15,17-18,20-21,34-37,39-41,46-49H,12,16,19,22-33H2,1-11H3,(H,54,64)(H,55,65)(H,67,68)/t36-,37+,39+,40-,41+,46-,47-,48?,49+/m0/s1 |

InChI-Schlüssel |

JSTPVWCMSXHAEL-BZOJLTBTSA-N |

SMILES |

CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MAL-PEG4-MMAF |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

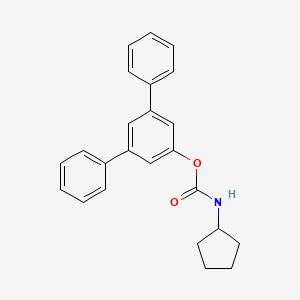

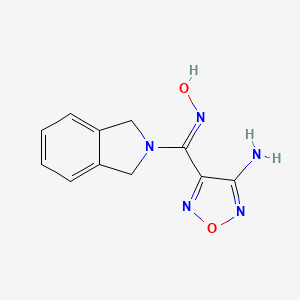

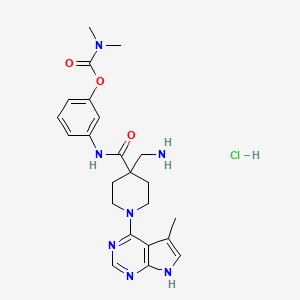

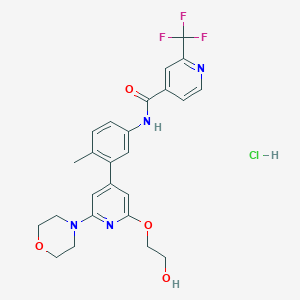

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)

![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)